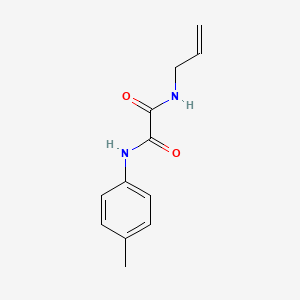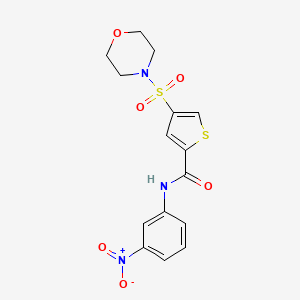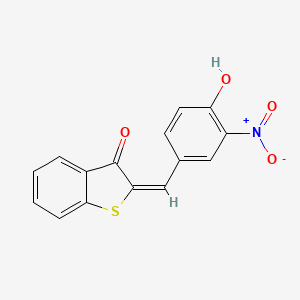
N-allyl-N'-(4-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(4-methylphenyl)ethanediamide (AMPA) is a compound that has gained significant attention in scientific research. It is a derivative of ethylenediamine and is used as a ligand in metal ion coordination chemistry. AMPA has also been studied for its biological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-allyl-N'-(4-methylphenyl)ethanediamide is not fully understood. It is believed to exert its biological effects by chelating metal ions and reducing oxidative stress. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to induce apoptosis, which is the programmed cell death of damaged or abnormal cells. Furthermore, N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases. Another advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide is its ability to reduce oxidative stress and inflammation, which are involved in a range of diseases. However, one limitation of using N-allyl-N'-(4-methylphenyl)ethanediamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N'-(4-methylphenyl)ethanediamide. One direction is to investigate the potential therapeutic applications of N-allyl-N'-(4-methylphenyl)ethanediamide in metal ion-related diseases such as Wilson's disease and Alzheimer's disease. Another direction is to investigate the potential use of N-allyl-N'-(4-methylphenyl)ethanediamide in cancer therapy. Furthermore, future studies should evaluate the safety and toxicity of N-allyl-N'-(4-methylphenyl)ethanediamide in animal models and human clinical trials.
Synthesemethoden
N-allyl-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-methylbenzaldehyde with allylamine in the presence of a catalyst such as sodium methoxide. This reaction yields N-allyl-4-methylbenzamide, which is then treated with ethylenediamine to obtain N-allyl-N'-(4-methylphenyl)ethanediamide. The purity of N-allyl-N'-(4-methylphenyl)ethanediamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(4-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-allyl-N'-(4-methylphenyl)ethanediamide has also been studied for its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases such as Wilson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(4-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAVTRIRJAQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)